2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol
Overview
Description
2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and an N-(2-hydroxyethyl)-N-methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole, which is then further reacted with N-(2-hydroxyethyl)-N-methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while substitution reactions can produce a wide range of substituted oxazole derivatives .
Scientific Research Applications
2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole: Similar structure but with an ethyl group instead of a methyl group.
4,5-Diphenyl-2-(N-(2-hydroxyethyl)amino)oxazole: Lacks the N-methyl substitution.
4,5-Diphenyl-2-(N-methylamino)oxazole: Lacks the hydroxyethyl group.
Uniqueness
2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol is unique due to the presence of both the N-(2-hydroxyethyl) and N-methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20(12-13-21)18-19-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15/h2-11,21H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSJARZIUCHGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174500 | |
Record name | Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-78-0 | |
Record name | Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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